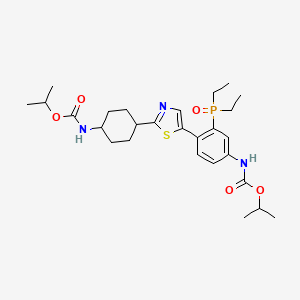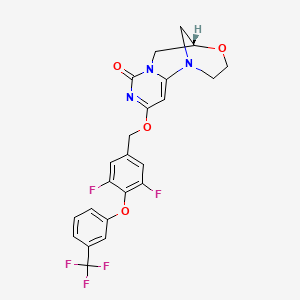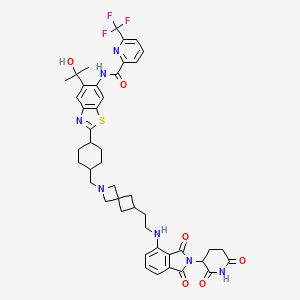
Pim1-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pim1-IN-3 is a small molecule inhibitor specifically designed to target the proviral integration site for Moloney murine leukemia virus 1 (PIM1) kinase. PIM1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Overexpression of PIM1 has been linked to various cancers, making it a significant target for cancer therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pim1-IN-3 can be synthesized through a multi-step organic synthesis process. The synthesis typically involves the formation of key intermediates through nucleophilic substitution, condensation, and cyclization reactions. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), with temperature control ranging from room temperature to elevated temperatures depending on the specific step .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Pim1-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Pim1-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PIM1 kinase in various chemical reactions and pathways.
Biology: Employed in cell biology to investigate the effects of PIM1 inhibition on cell proliferation, apoptosis, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit overexpression of PIM1 kinase. .
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development
Mécanisme D'action
Pim1-IN-3 exerts its effects by binding to the ATP-binding site of PIM1 kinase, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets involved in cell cycle progression and survival pathways. The molecular targets and pathways affected by this compound include the JAK/STAT signaling pathway, which is crucial for cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
PIM2-IN-1: Another inhibitor targeting PIM2 kinase, which shares structural similarities with PIM1.
PIM3-IN-1: Targets PIM3 kinase, which has overlapping functions with PIM1 and PIM2.
AZD1208: A pan-PIM kinase inhibitor that targets all three PIM kinases (PIM1, PIM2, and PIM3)
Uniqueness
Pim1-IN-3 is unique in its high specificity for PIM1 kinase compared to other PIM inhibitors. This specificity allows for targeted inhibition of PIM1 without significantly affecting PIM2 and PIM3, reducing potential off-target effects and increasing its therapeutic potential .
Propriétés
Formule moléculaire |
C27H25BrN6O |
|---|---|
Poids moléculaire |
529.4 g/mol |
Nom IUPAC |
10-bromo-N-[(E)-1-[5-(morpholin-4-ylmethyl)pyridin-2-yl]ethylideneamino]-7H-indolo[2,3-c]quinolin-6-amine |
InChI |
InChI=1S/C27H25BrN6O/c1-17(22-8-6-18(15-29-22)16-34-10-12-35-13-11-34)32-33-27-26-25(20-4-2-3-5-23(20)31-27)21-14-19(28)7-9-24(21)30-26/h2-9,14-15,30H,10-13,16H2,1H3,(H,31,33)/b32-17+ |
Clé InChI |
AEVLCESXDZPPLL-VTNSRFBWSA-N |
SMILES isomérique |
C/C(=N\NC1=NC2=CC=CC=C2C3=C1NC4=C3C=C(C=C4)Br)/C5=NC=C(C=C5)CN6CCOCC6 |
SMILES canonique |
CC(=NNC1=NC2=CC=CC=C2C3=C1NC4=C3C=C(C=C4)Br)C5=NC=C(C=C5)CN6CCOCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



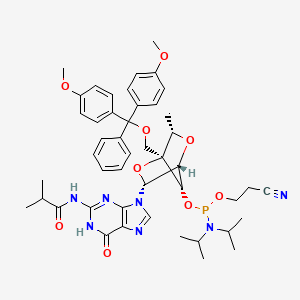
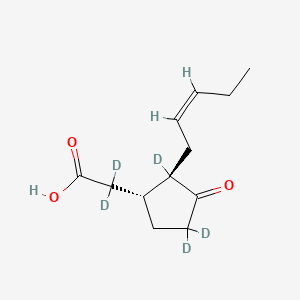
![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)

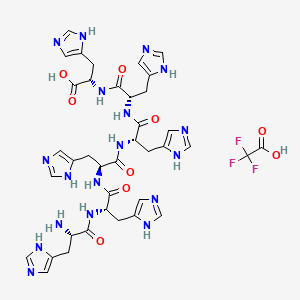
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)
